trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride
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Overview
Description
trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride: is a chemical compound with the molecular formula C9H11Cl2N·HCl. It is a cyclopropane derivative with two chlorine atoms attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a substituted phenylamine. The reaction conditions often include the use of a strong base, such as sodium hydride, and a halogenating agent, such as dichloromethane, to introduce the chlorine atoms. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or hydrocarbon derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool to study biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- trans-2-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride
- trans-2-(2,5-Dichlorophenyl)cyclopropanamine hydrochloride
- trans-2-(3,4-Dichlorophenyl)cyclopropanamine hydrochloride
Uniqueness: trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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